![molecular formula C16H22N2O4 B4131433 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4131433.png)
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid
Overview
Description
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the family of piperidine-based compounds and has been studied for its ability to modulate certain biological pathways.
Scientific Research Applications
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammation is a critical component of several diseases, and 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to possess anti-inflammatory properties. In neurological disorders, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its ability to modulate the activity of certain neurotransmitters.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid is not fully understood, but it is believed to involve the modulation of certain biological pathways. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes play a crucial role in inflammation and cancer growth, and their inhibition by 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to possess several biochemical and physiological effects. In cancer research, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to induce apoptosis in cancer cells by activating certain pathways. In inflammation, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In neurological disorders, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate certain biological pathways. However, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, the development of more efficient synthesis methods for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may facilitate its use in research and clinical settings.
Conclusion:
In conclusion, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its ability to modulate certain biological pathways and inhibit the activity of certain enzymes. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate certain biological pathways. However, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-(4-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-13-7-5-12(6-8-13)17-15(19)11-14(16(20)21)18-9-3-2-4-10-18/h5-8,14H,2-4,9-11H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQQIYIAZKNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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